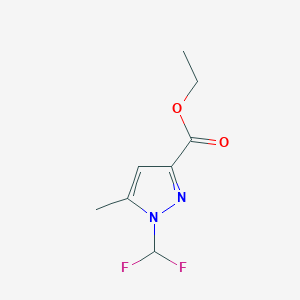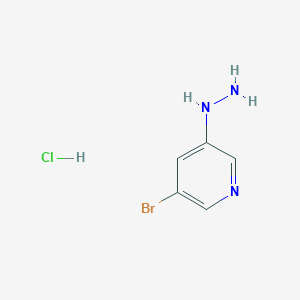
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine
説明
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.105 g/mol . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI Key for 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is HZOWJDJNPISFJC-UHFFFAOYSA-N . The SMILES representation is C1CCN(C1)C2=NC(=CC=C2)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine include a density of 1.5±0.1 g/cm^3, a boiling point of 335.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 52.2±0.3 cm^3, a polar surface area of 16 Å^2, and a molar volume of 153.4±3.0 cm^3 .科学的研究の応用
Antibacterial Activity
One of the significant applications of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine derivatives is in the field of antimicrobial activity. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showing notable antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthesis and Structural Analysis
In the realm of synthesis and structural analysis, several studies have been conducted. For instance, Hurtado et al. (2009) synthesized chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands, demonstrating their potential in ethylene polymerization (Hurtado et al., 2009). Tovee et al. (2010) explored the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine, leading to the formation of complexes with applications in thermal spin transitions (Tovee et al., 2010).
Spectroscopic and Optical Studies
Spectroscopic and optical properties of related compounds have been investigated by Vural and Kara (2017), who conducted a comprehensive spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, revealing insights into its molecular structure and antimicrobial activities (Vural & Kara, 2017).
Metal Complexes and Catalysis
The formation of metal complexes with 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine derivatives and their catalytic activities have been a focus of several studies. Bachmann et al. (2013) synthesized complexes of 3d element cations, which showed photocatalytic water reduction capabilities (Bachmann et al., 2013). Additionally, Nyamato et al. (2016) investigated nickel(II) complexes for their efficacy in ethylene oligomerization reactions (Nyamato et al., 2016).
Synthesis and Biological Activity
The synthesis and biological activity of derivatives have also been explored. Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, which exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
Molecular Docking and Inhibitor Studies
Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and conducted molecular docking studies to assess their potential as tyrosyl-tRNA synthetase inhibitors, highlighting the compound's utility in drug discovery (Jabri et al., 2023).
Photoinduced Tautomerization
Investigations into photoinduced tautomerization were conducted by Vetokhina et al. (2012), who studied 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealing unique photoreactions and excited-state processes (Vetokhina et al., 2012).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine are currently unknown . This compound is an important compound in scientific research due to its various biological properties and applications in different fields of research and industry.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine . .
特性
IUPAC Name |
2-bromo-6-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIGGKMZJYTAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



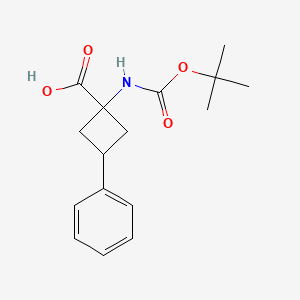
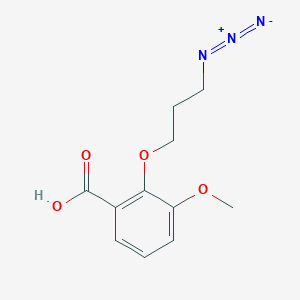
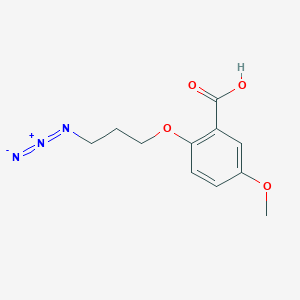
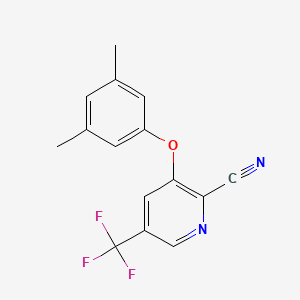

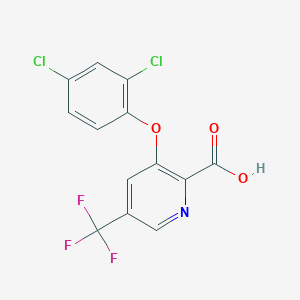

![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)

